

Spectroscopic Characterization of Chlorodifluoroacetyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Chlorodifluoroacetyl fluoride

CAS No.: 354-27-8

Cat. No.: B1596165

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Executive Summary

Chlorodifluoroacetyl fluoride (

), often confused with its chloride analog, is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its high reactivity, driven by the acyl fluoride moiety, makes it a potent electrophile but also presents significant challenges in handling and characterization.

This guide provides a definitive reference for the spectroscopic identification of **Chlorodifluoroacetyl fluoride**. It synthesizes data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), distinguishing this molecule from structurally similar perfluorinated species.

Compound Identity

Property	Detail
IUPAC Name	2-Chloro-2,2-difluoroacetyl fluoride
CAS Registry Number	354-27-8 (Note: Do not confuse with the chloride, CAS 354-24-5)
Molecular Formula	
Molecular Weight	132.47 g/mol
Key Hazards	Corrosive, releases HF on hydrolysis, lachrymator. [1] [2] [3] [4]

Molecular Architecture & Electronic Context

To interpret the spectra accurately, one must understand the electronic environment. The molecule consists of a carbonyl group flanked by two highly electronegative functionalities: a fluorine atom (acyl fluoride) and a chlorodifluoromethyl group (

).

- Inductive Effect (

): The

-fluorines and the acyl fluorine create a highly electron-deficient carbonyl carbon. This results in significant deshielding in NMR and a blue shift (higher wavenumber) in IR compared to non-fluorinated analogs.

- Resonance: The lone pairs on the acyl fluorine donate electron density back to the carbonyl carbon (

effect), but the strong inductive withdrawal dominates the spectroscopic signature.

Vibrational Spectroscopy (IR)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The Infrared spectrum of acyl fluorides is distinct due to the high force constant of the

bond, elevated by the electronegativity of the fluorine substituent.

Diagnostic Bands

Functional Group	Wavenumber ()	Intensity	Assignment Logic
Acyl Fluoride	1875 – 1900	Strong	Significantly higher than chlorides () or esters () due to the electronegativity of F shortening the bond.
Stretch	1100 – 1300	Very Strong	Characteristic broad/strong bands for and bonds.
Stretch	600 – 800	Medium	Typical region for alkyl chloride stretching, though often obscured in the fingerprint region.

“

Analyst Note: In the gas phase, the carbonyl stretch may resolve into rotational fine structure. In solution (e.g.,

), it appears as a sharp singlet. Caution: Hydrolysis leads to the formation of Chlorodifluoroacetic acid (

), a common impurity.

Nuclear Magnetic Resonance (NMR)[5][9][10]

NMR is the primary tool for purity assessment. The presence of fluorine makes

NMR the most sensitive diagnostic method.

NMR: The Fingerprint

Reference:

(

)

The spectrum displays two distinct fluorine environments coupling to each other.

Signal	Shift (, ppm)	Multiplicity	Coupling ()	Interpretation
	+20 to +45	Triplet		Acyl fluorides are highly deshielded. The signal splits into a triplet due to the two -fluorines.
	-60 to -70	Doublet		Typical range for attached to Cl. Splits into a doublet due to the single acyl fluorine.

Comparison to Analogs:

- Trifluoroacetyl fluoride (

):

at

;

at

.

- **Chlorodifluoroacetyl fluoride:** The substitution of F for Cl in the -position causes a slight downfield shift (deshielding) of the remaining group compared to

NMR

Reference:

(
)

Carbon	Shift (, ppm)	Multiplicity	Coupling Constants (Approx)
	150 – 160	Doublet of Triplets	(CO-F) ()
	115 – 125	Triplet of Doublets	() (C-COF)

Mass Spectrometry (MS)[11][12]

Electron Impact (EI) ionization is standard. The molecular ion (

) is often weak or absent due to the stability of the acylium ion fragment.

Fragmentation Pathway

The fragmentation is driven by

-cleavage, releasing the stable

radical or ion.

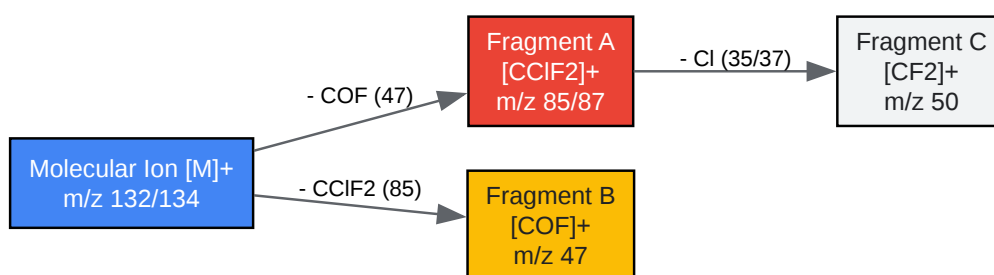


Figure 1: Proposed EI-MS Fragmentation Pathway for Chlorodifluoroacetyl fluoride.

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Key Diagnostic Ions (

):

- 85 / 87:

(Base peak often). The 3:1 ratio confirms the presence of one Chlorine atom.

- 47:

. Diagnostic for acyl fluorides.

- 50:

. Common fluorocarbon fragment.[5]

Experimental Protocol: Handling & Synthesis

Due to the rapid hydrolysis of acyl fluorides to HF and the corresponding acid, strict anhydrous techniques are required.

Safe Handling Workflow

- Materials: All glassware must be oven-dried. Use PFA/PTFE tubing and liners where possible; glass is etched by trace HF.
- Solvents: Use anhydrous

or

(stored over molecular sieves) for NMR.

- Neutralization: Have saturated sodium bicarbonate or calcium gluconate gel (for skin exposure) readily available.

Synthesis & Degradation Logic

The molecule is typically synthesized via Halogen Exchange (HALEX) from the chloride.

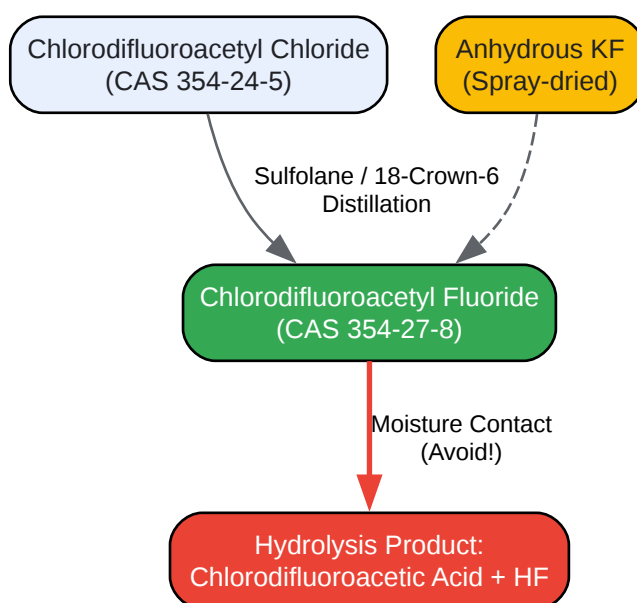


Figure 2: Synthesis via HALEX reaction and critical hydrolysis risk.

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Protocol: NMR Sample Preparation

- Purge: Flush the NMR tube with dry Nitrogen or Argon.

- Solvent: Add

anhydrous

containing

(internal standard).

- Addition: Add

of the analyte via a gas-tight syringe (if liquid) or vacuum transfer (if gas/volatile).

- Seal: Cap immediately and seal with Parafilm. Run spectra within 15 minutes to minimize hydrolysis.

References

- NIST Chemistry WebBook. Mass Spectra of Fluorocarbons. National Institute of Standards and Technology. Available at: [\[Link\]](#)
- PubChem. Compound Summary: Acetyl fluoride, 2-chloro-2,2-difluoro- (CAS 354-27-8).^{[4][6]} National Library of Medicine. Available at: [\[Link\]](#)
- Tedder, J. M. (1961). The Interaction of Halogens with Carbon Compounds. Chemical Reviews. (Provides foundational data on acyl halide bond strengths and shifts).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for coupling constants and chemical shift ranges).

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Sources

- 1. CHLORODIFLUOROACETYL FLUORIDE | 354-27-8 [chemicalbook.com]
- 2. [vdoc.pub \[vdoc.pub\]](#)
- 3. US8716526B2 - Method for producing difluoroacetyl chloride - Google Patents [patents.google.com]
- 4. Acetyl fluoride, 2-chloro-2,2-difluoro- | C2CIF3O | CID 67714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [vdoc.pub \[vdoc.pub\]](#)
- 6. Acetyl fluoride, 2-chloro-2,2-difluoro- | C2CIF3O | CID 67714 - PubChem [pubchem.ncbi.nlm.nih.gov]

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